molecular formula C20H17F3N2O B2662016 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol CAS No. 1296346-80-9

2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol

Cat. No.: B2662016
CAS No.: 1296346-80-9
M. Wt: 358.364
InChI Key: WDUBNTSLMNEHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is a useful research compound. Its molecular formula is C20H17F3N2O and its molecular weight is 358.364. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds related to 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol have demonstrated significant potential in anticancer research. For example, derivatives synthesized and screened for anti-proliferative activity against various human cancer cell lines showed potent cytotoxic activity, with specific compounds demonstrating significant anticancer activity in both in vitro and in vivo models. This suggests the compound's relevance in developing new antitumor agents (Huang et al., 2013). Another study highlighted a derivative with high antiproliferative activity by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle, suggesting a mixed mechanism of action (Via et al., 2008).

Antimicrobial Applications

The antimicrobial activity of quinoline derivatives, including those related to this compound, has been extensively studied. Compounds prepared via ultrasound and microwave-assisted synthesis showed good antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ashok et al., 2014). Another study synthesized imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety, which exhibited effective bacteriostatic and fungistatic activities, suggesting their use in combating microbial infections (Kalinin et al., 2013).

Synthetic Chemistry Applications

In synthetic chemistry, compounds related to this compound serve as valuable intermediates and catalysts. For instance, a study on the synthesis of functionalized aminoquinolines via intermediate pyrrolidin-1-ylquinolines demonstrated the compound's utility in creating novel functionalized quinolines with potential biological activity (Vandekerckhove et al., 2015). Additionally, the Lewis acid-catalyzed synthesis of aminopyrrolo[1,2-a]quinolin-5-ol derivatives highlighted the use of pyrrolidin-1-ylquinolines in generating a broad range of novel compounds (Kobayashi et al., 2002).

Properties

IUPAC Name

2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)15-12-16-17(7-4-8-18(16)26)24-19(15)25-9-1-2-10-25/h3-8,11-12,26H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUBNTSLMNEHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=N2)C=CC=C3O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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